BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 6-Hydroxypyridazine-3-
carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-Hydroxypyridazine-3-
Compound Name:
carboxaldehyde

Cat. No.: B582068

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic organic compound with potential
applications in medicinal chemistry and materials science. Despite its commercial availability, a
comprehensive public repository of its experimental spectroscopic data is notably absent from
the current scientific literature. This technical guide addresses this information gap by providing
a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. The predictions are grounded in the analysis of structurally
analogous compounds and established principles of spectroscopic interpretation. Furthermore,
this guide furnishes detailed experimental protocols for acquiring such data and presents a
logical workflow for the synthesis and characterization of novel pyridazine derivatives.

Introduction

6-Hydroxypyridazine-3-carboxaldehyde (CAS 933734-91-9) is a small molecule featuring a
pyridazine core, a class of heterocycles known for a wide range of biological activities.[1][2][3]
The presence of both a hydroxyl and a carboxaldehyde group suggests its potential as a
versatile building block in the synthesis of more complex molecules. Accurate and detailed
spectroscopic data are paramount for its unambiguous identification, purity assessment, and
for elucidating its role in further chemical transformations. This document serves as a key
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resource by consolidating predicted spectroscopic data and outlining the necessary
experimental procedures for its empirical verification.

While this compound is available from several chemical suppliers[2][4][5][6], to date, no peer-
reviewed studies detailing its synthesis and complete spectroscopic characterization have been
identified.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data are predicted based
on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyridazine ring exists in tautomeric forms, primarily the pyridazin-3(2H)-one form. The
predicted NMR data reflects the predominant tautomer.

Table 1: Predicted *H NMR Data for 6-Hydroxypyridazine-3-carboxaldehyde

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~9.8-10.2 s 1H Aldehyde (-CHO)
~7.8-8.2 d 1H Pyridazine H4 or H5
~7.0-7.4 d 1H Pyridazine H4 or H5
~12.0-13.0 br s 1H ydroxyl COR)/

Amide (N-H)

Rationale: The aldehyde proton is expected to be significantly deshielded, appearing as a
singlet downfield. The two protons on the pyridazine ring will appear as doublets due to mutual
coupling. The hydroxyl or amide proton will be broad and its chemical shift can be highly
dependent on solvent and concentration.

Table 2: Predicted 13C NMR Data for 6-Hydroxypyridazine-3-carboxaldehyde
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Chemical Shift (6, ppm)

Assignment

~185 - 195 Aldehyde Carbonyl (C=0)
~155 - 165 Pyridazine C6 (C-OH)
~140 - 150 Pyridazine C3 (C-CHO)
~130 - 140 Pyridazine C4 or C5
~120-130 Pyridazine C4 or C5

Rationale: The aldehyde carbonyl carbon is the most deshielded. The carbon atom attached to

the hydroxyl group (C6) will also be significantly downfield. The remaining carbon atoms of the

pyridazine ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 6-Hydroxypyridazine-3-carboxaldehyde

Wavenumber (cm—?) Intensity Assignment
3200 - 2800 Broad O-H / N-H stretch
~3100 - 3000 Medium Aromatic C-H stretch

~2850 and ~2750

Medium, sharp

Aldehyde C-H stretch (Fermi

doublets)
~1710 - 1680 Strong Aldehyde C=0 stretch
~1660 - 1640 Strong Pyridazinone C=0 stretch
] C=C and C=N stretching in the
~1600 - 1450 Medium to Strong ]
ring
~1250 Medium C-O stretch

Rationale: The spectrum will be characterized by a broad O-H/N-H stretching band and two

strong carbonyl absorptions corresponding to the aldehyde and the pyridazinone ring. The

characteristic aldehyde C-H stretches are also expected.
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-Hydroxypyridazine-3-carboxaldehyde

miz Interpretation

124 Molecular lon [M]*

123 [M-H]*

95 [M-CHO]*

67 Fragmentation of the pyridazine ring

Rationale: The molecular ion peak is expected at m/z 124, corresponding to the molecular
weight of the compound.[4] Common fragmentation patterns would include the loss of a
hydrogen radical and the loss of the formyl group.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of 6-
Hydroxypyridazine-3-carboxaldehyde, adapted from methodologies used for similar
compounds.[7][8][9]

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a spectral width of approximately 16
ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b582068?utm_src=pdf-body
https://www.scbt.com/p/6-hydroxypyridazine-3-carboxaldehyde-933734-91-9
https://www.benchchem.com/product/b582068?utm_src=pdf-body
https://www.benchchem.com/product/b582068?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155805/
https://www.rsc.org/suppdata/ob/c0/c0ob00004c/c0ob00004c.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12218770/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Process the data with an exponential multiplication and Fourier transform.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220
ppm.

o Alarger number of scans will be necessary (e.g., 1024 or more) due to the low natural
abundance of 13C.

o Employ a relaxation delay of 2-5 seconds to ensure proper quantification of all carbon
signals, including quaternary carbons.

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Collect the spectrum over a range of 4000 to 400 cm~1.

o Co-add 16 or 32 scans to improve the signal-to-noise ratio.

o Record the data as percent transmittance or absorbance.

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer equipped with an Electrospray lonization
(ESI) source.

o Data Acquisition (Positive lon Mode):

o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
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o Acquire the mass spectrum over a mass range of m/z 50-500.

o Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow
rate to achieve a stable signal and minimize in-source fragmentation.

o Tandem MS (MS/MS) for Fragmentation Analysis:
o Select the molecular ion (m/z 124) as the precursor ion.
o Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.
o Acquire the product ion spectrum to identify the fragment ions.

Synthesis and Characterization Workflow

As no specific signaling pathways involving 6-Hydroxypyridazine-3-carboxaldehyde have
been reported, a logical diagram illustrating the general workflow for the synthesis and
spectroscopic characterization of a novel pyridazine derivative is provided below.
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General Workflow for Synthesis and Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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